2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups at positions 2 and 4, and an oxy linkage to a pyrazine-carbonyl-pyrrolidine moiety at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate diketones and amidines under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups at positions 2 and 4 can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Pyrazine-Carbonyl-Pyrrolidine Moiety: This step involves the formation of an ether linkage between the pyrimidine core and the pyrazine-carbonyl-pyrrolidine moiety. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group on the pyrimidine reacts with a suitable leaving group on the pyrazine-carbonyl-pyrrolidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrazine moiety, converting it to a hydroxyl group.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Hydroxyl derivatives of the pyrazine moiety.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound is being investigated for its potential as an anti-tubercular agent due to its structural similarity to known bioactive molecules.
Biological Studies: It can be used as a probe to study the interactions of pyrimidine derivatives with biological targets.
Chemical Biology: The compound’s unique structure makes it a valuable tool for exploring the mechanisms of action of pyrimidine-based drugs.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine-carbonyl-pyrrolidine moiety is believed to play a crucial role in binding to these targets, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine: Similar structure but with a piperidine ring instead of pyrrolidine.
2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)morpholin-3-yl]oxy}pyrimidine: Contains a morpholine ring instead of pyrrolidine.
Uniqueness
2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to the presence of the pyrrolidine ring, which can influence its binding affinity and specificity towards biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-10-7-14(19-11(2)18-10)22-12-3-6-20(9-12)15(21)13-8-16-4-5-17-13/h4-5,7-8,12H,3,6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWNKDCNQAVTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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